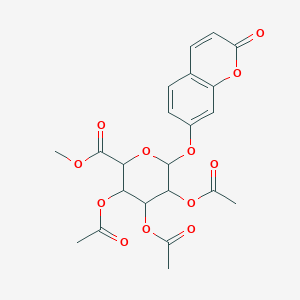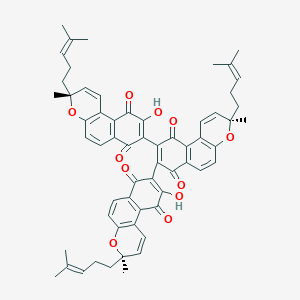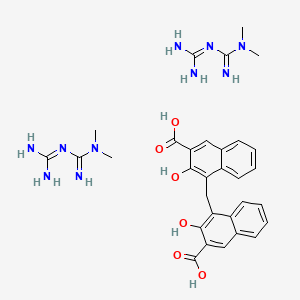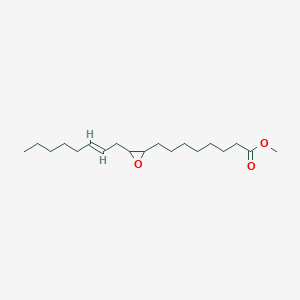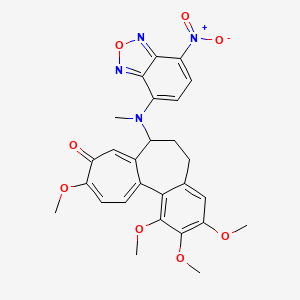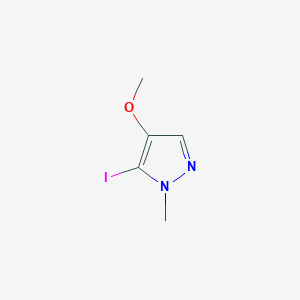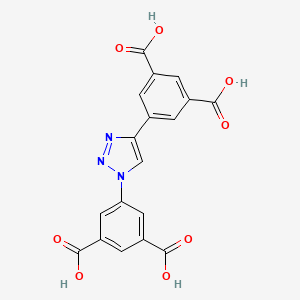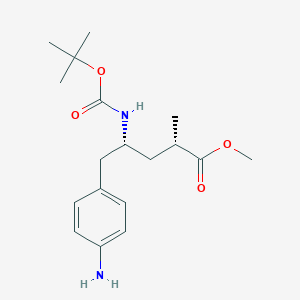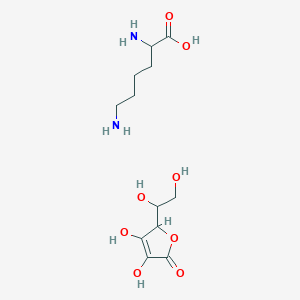![molecular formula C27H30O16 B12295569 5-Hydroxy-3-(4-hydroxyphenyl)-6,7-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B12295569.png)
5-Hydroxy-3-(4-hydroxyphenyl)-6,7-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,40-Tetrahydroxyisoflavona-6,7-di-o-b-D-glucopiranósido es un glucósido de isoflavona aislado de la planta Pueraria lobata . Este compuesto pertenece a la clase de los flavonoides, específicamente las isoflavonas, que son conocidas por sus diversas actividades biológicas. Tiene una fórmula molecular de C27H30O16 y un peso molecular de 610,52 g/mol .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5,6,7,40-Tetrahydroxyisoflavona-6,7-di-o-b-D-glucopiranósido típicamente implica la extracción de fuentes naturales como Pueraria lobata El proceso de extracción incluye la extracción con solventes seguida de técnicas cromatográficas para aislar el compuesto puro
Métodos de Producción Industrial
La producción industrial de este compuesto se basa principalmente en la extracción a gran escala de Pueraria lobata. El proceso involucra la cosecha del material vegetal, secado y luego el uso de solventes como etanol o metanol para la extracción. El extracto luego se somete a varios pasos de purificación, incluyendo cromatografía en columna, para obtener el compuesto puro .
Análisis De Reacciones Químicas
Tipos de Reacciones
5,6,7,40-Tetrahydroxyisoflavona-6,7-di-o-b-D-glucopiranósido experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción puede conducir a la formación de quinonas u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas correspondientes.
Sustitución: Se pueden producir diversas reacciones de sustitución, particularmente involucrando los grupos hidroxilo.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio para la oxidación, agentes reductores como borohidruro de sodio para la reducción y diversos nucleófilos para reacciones de sustitución. Las condiciones típicamente involucran temperaturas y pH controlados para asegurar la ruta de reacción deseada .
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen del tipo específico de reacción. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir derivados de isoflavonoides reducidos. Las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula .
Aplicaciones Científicas De Investigación
5,6,7,40-Tetrahydroxyisoflavona-6,7-di-o-b-D-glucopiranósido tiene varias aplicaciones de investigación científica:
Química: Se utiliza como compuesto de referencia en el estudio de flavonoides y sus derivados.
Biología: El compuesto se estudia por sus posibles propiedades antioxidantes y antiinflamatorias.
Medicina: Se están realizando investigaciones para explorar sus posibles efectos terapéuticos, incluyendo actividades anticancerígenas y neuroprotectoras.
Industria: Se utiliza en el desarrollo de productos y suplementos de salud naturales.
Mecanismo De Acción
El mecanismo de acción de 5,6,7,40-Tetrahydroxyisoflavona-6,7-di-o-b-D-glucopiranósido implica su interacción con varios objetivos moleculares y vías. Se sabe que ejerce sus efectos a través de:
Actividad antioxidante: Al eliminar los radicales libres y reducir el estrés oxidativo.
Vías antiinflamatorias: Inhibiendo la producción de citoquinas y enzimas proinflamatorias.
Señalización celular: Modulando las vías de señalización involucradas en el crecimiento y la apoptosis celular.
Comparación Con Compuestos Similares
Compuestos Similares
Genisteína: Otra isoflavona con propiedades antioxidantes y antiinflamatorias similares.
Daidzeína: Conocida por su actividad estrogénica y sus posibles beneficios para la salud.
Biochanina A: Una isoflavona con efectos anticancerígenos y antiinflamatorios.
Singularidad
5,6,7,40-Tetrahydroxyisoflavona-6,7-di-o-b-D-glucopiranósido es único debido a su estructura específica de glucósido, que puede mejorar su solubilidad y biodisponibilidad en comparación con otras isoflavonas. Su combinación distintiva de grupos hidroxilo también contribuye a sus actividades biológicas únicas .
Propiedades
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)-6,7-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c28-6-14-18(32)21(35)23(37)26(41-14)40-13-5-12-16(17(31)11(8-39-12)9-1-3-10(30)4-2-9)20(34)25(13)43-27-24(38)22(36)19(33)15(7-29)42-27/h1-5,8,14-15,18-19,21-24,26-30,32-38H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFVFMDEGBUPFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=C(C(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
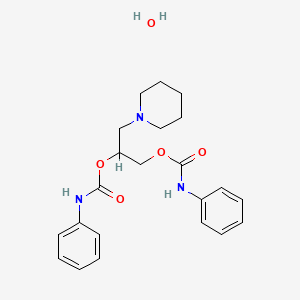
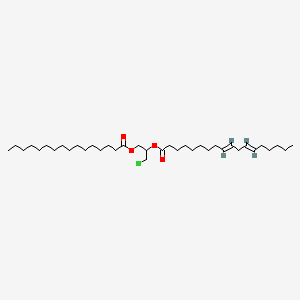
![methyl 5-[(4E)-4-[(2Z)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B12295503.png)
